molecular formula C4H7N3O B2514537 3-Azidooxolane CAS No. 1027290-42-1

3-Azidooxolane

Cat. No. B2514537
CAS RN: 1027290-42-1
M. Wt: 113.12
InChI Key: AHFRAHLUYUUOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidooxolane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains an azido group (-N3) and an oxolane ring. The compound has been found to exhibit unique chemical properties that make it useful in various research fields.

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

Research by Meng et al. (2000) explored the mutagenic and carcinogenic potential of 3'-Azido-3'-deoxythymidine (AZT), commonly used in treating AIDS. They focused on its incorporation into cellular DNA and consequent mutagenic effects, revealing a correlation between AZT-DNA incorporation and genotoxicity. The study highlighted the importance of understanding the long-term effects of AZT, especially its role in carcinogenesis due to its DNA incorporation and loss of heterozygosity (Meng et al., 2000).

Drug Interaction with Human Serum Albumin

Zhu et al. (2008) investigated the interaction of AZT with human serum albumin (HSA), crucial for understanding its distribution and drug-drug interactions in multi-drug therapies. Their findings provided new structural insights into how AZT and other drugs bind to HSA, which is essential for effective drug formulation and understanding potential interactions (Zhu et al., 2008).

Impact on Cellular Processes and Toxicity

Butanda-Ochoa et al. (2017) conducted a study on AZT's impact on liver regeneration, highlighting its influence on cellular proliferation and oxidative damage. They observed a decrease in DNA synthesis and increase in lipid peroxidation, indicating how AZT affects cellular processes at clinically used doses (Butanda-Ochoa et al., 2017).

Neurobehavioral Effects

Research by Calamandrei et al. (2000) examined the long-term neurobehavioral effects of prenatal exposure to lamivudine (3TC), a drug often used with AZT. Their findings showed behavioral alterations in mice, providing insights into the potential developmental impacts of these drugs (Calamandrei et al., 2000).

Fluorescence and Spectral Studies

Szafrański et al. (2015) explored the synthesis of a fluorescent 1,2,3-triazole derivative of AZT. This study contributes to the development of novel probes for biomedical research and enhances the understanding of AZT's chemical properties (Szafrański et al., 2015).

Inhibition of Thymidine Phosphorylation

Lynx et al. (2006) focused on how AZT inhibits thymidine phosphorylation in isolated rat liver mitochondria, providing a possible mechanism for AZT's hepatotoxicity. Their findings are crucial for understanding the drug's impact on mitochondrial function and its associated toxicities (Lynx et al., 2006).

Mechanism of Action

Target of Action

3-Azidooxolane, also known as Zidovudine, is primarily used in the treatment of HIV infection . Its primary targets are the HIV-1 reverse transcriptase (RT) enzymes . These enzymes play a crucial role in the replication of the HIV virus by converting the viral RNA to double-stranded DNA .

Mode of Action

This compound is a structural analog of thymidine . It must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), to exert its action . It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of the reverse transcription process of the HIV virus . By acting as a chain terminator during the reverse transcription process, this compound prevents the formation of viral DNA, thereby inhibiting the replication of the HIV virus .

Pharmacokinetics

This transformation is crucial for the compound to exert its antiviral action .

Result of Action

The result of this compound’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the formation of new HIV viruses . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS .

properties

IUPAC Name

3-azidooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRAHLUYUUOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.